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toxicological profile of 2,6-Dibromophenol

Compound of Interest

Compound Name: 2,6-Dibromophenol

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An In-Depth Technical Guide to the Toxicological Profile of 2,6-Dibromophenol

Introduction

2,6-Dibromophenol (2,6-DBP) is a halogenated aromatic organic compound. It belongs to the class of dibromophenols, which are characterized by a phenol ring substituted with two bromine atoms. 2,6-DBP is a known marine metabolite and can also be formed as a degradation product of brominated flame retardants.[1] Its presence in the environment and in various organisms necessitates a thorough understanding of its toxicological profile. This document provides a comprehensive overview of the known toxicological data for 2,6-DBP, details the standard experimental protocols for its assessment, and explores its potential mechanisms of toxicity. Due to a limited number of studies focused specifically on 2,6-DBP, data from closely related compounds, such as 2,4,6-tribromophenol, are occasionally referenced to infer potential toxicological pathways.

Acute Toxicity

Acute toxicity studies evaluate the adverse effects of a substance following a single or short-term exposure. For 2,6-DBP, data is primarily available for aquatic species, with classifications of its hazard potential available for mammals.

Quantitative Acute Toxicity Data

The following table summarizes the key quantitative findings from acute toxicity studies on **2,6-Dibromophenol**.



Species	Endpoint	Value (mg/L)	Exposure Duration	Reference
Scenedesmus quadricauda (Alga)	EC₅₀ (Growth Inhibition)	9.90	96 hours	[2]
Daphnia magna (Water Flea)	EC₅₀ (Immobilization)	2.78	48 hours	[2]
Pseudokirchnerie Ila subcapitata (Alga)	EC₅₀ (Growth Inhibition)	49	Not Specified	[2]

For mammals, while specific LD₅₀ values are not readily available in the reviewed literature, **2,6-Dibromophenol** is classified under the Globally Harmonized System (GHS) as "Acute Toxicity, Category 4" for oral, dermal, and inhalation routes.[1] This indicates that it is considered harmful if swallowed, in contact with skin, or if inhaled.[1]

Experimental Protocol: Acute Oral Toxicity – Acute Toxic Class Method (OECD 423)

The Acute Toxic Class Method is a stepwise procedure used to assess the acute oral toxicity of a substance, classifying it into a GHS category while minimizing animal use.[3][4]

Objective: To determine the acute oral toxicity of a test substance and classify it according to the GHS.[4]

Principle: A stepwise procedure is used with a small number of animals per step.[5] Depending on the mortality and/or moribundity of the animals, further steps may be taken with higher or lower doses. The outcome assigns the substance to a specific toxicity class.[4]

Methodology:

 Test Animals: Healthy, young adult rodents (typically female rats) are used. Animals are acclimated to laboratory conditions before the study.



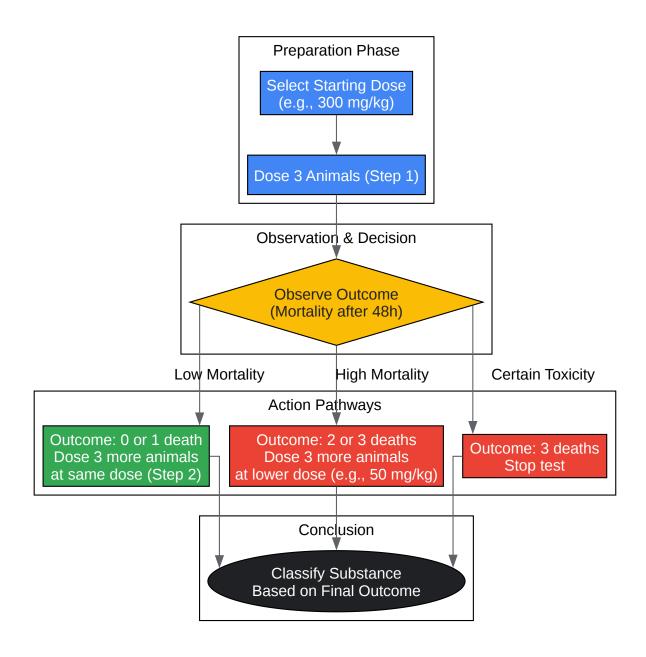
- Housing and Feeding: Animals are caged individually or in small groups. Standard laboratory diet and drinking water are provided ad libitum. Animals are fasted prior to dosing (food, but not water, is withheld).[5]
- Dose Preparation: The test substance (2,6-Dibromophenol) is typically dissolved or suspended in a suitable vehicle, such as corn oil or water.
- Administration: The substance is administered in a single dose by oral gavage. The volume administered should generally not exceed 1 mL/100g body weight for rodents.[4]

Procedure:

- Starting Dose: The test begins using a starting dose selected from one of four fixed levels:
 5, 50, 300, or 2000 mg/kg body weight. The selection is based on any existing toxicity information.
- Initial Step: Three fasted female animals are dosed at the selected starting level.
- Observation: The outcome in the first group of animals determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality occurs, a higher dose is used.
- Subsequent Steps: Subsequent steps involve dosing three additional animals at the appropriate dose level until a definitive classification can be made.
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, convulsions), and body weight changes for up to 14 days.[5]
- Pathology: At the end of the observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (those that died during the test and those euthanized at termination).

Visualization: Acute Oral Toxicity Workflow (OECD 423)





Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Subchronic Toxicity



Subchronic toxicity studies assess the effects of repeated exposure to a substance over a period of 90 days. No specific 90-day studies for **2,6-Dibromophenol** were identified in the literature search, representing a significant data gap.

Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This protocol outlines the standard procedure for conducting a 90-day subchronic oral toxicity study.[6][7][8]

Objective: To characterize the toxicological profile of a substance following 90 days of repeated oral administration, identify target organs, and establish a No-Observed-Adverse-Effect Level (NOAEL).[8][9]

Principle: The test substance is administered orally to several groups of experimental animals at multiple dose levels for 90 consecutive days.[10]

Methodology:

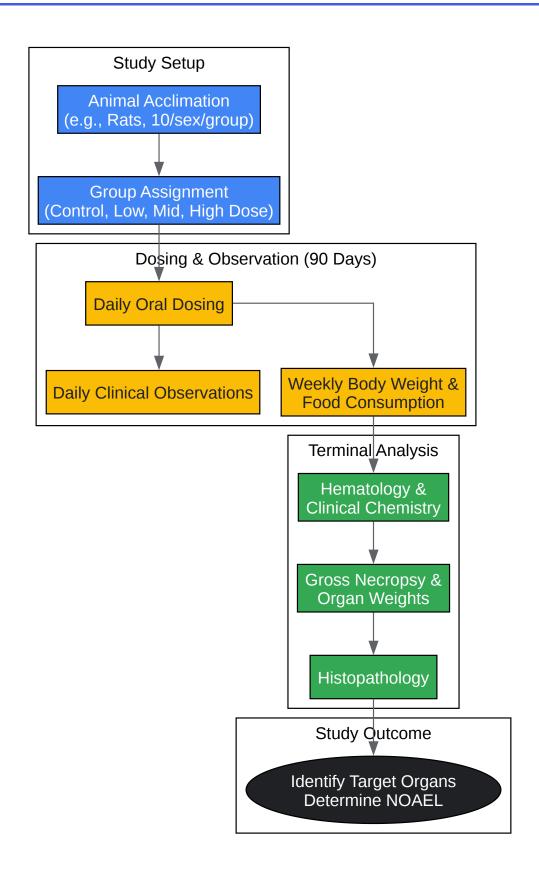
- Test Animals: Young, healthy rodents (rats are preferred) are used. Groups should consist of at least 10 males and 10 females.[6]
- Dose Levels: At least three dose levels (low, mid, high) and a concurrent control group (vehicle only) are required. The highest dose should induce observable toxicity but not significant mortality.[9]
- Administration: The substance is administered daily, seven days a week, for 90 days.
 Administration can be via the diet, drinking water, or by oral gavage.[8]
- Observations:
 - Clinical Signs: Animals are observed daily for signs of toxicity.
 - Body Weight and Food/Water Consumption: Measured weekly.[8]
 - Ophthalmology: Examinations are performed prior to the study and at termination.



- Hematology & Clinical Chemistry: Blood samples are collected at termination for analysis of hematological and biochemical parameters.
- Urinalysis: Conducted at termination.
- Pathology:
 - All animals are subjected to a full, detailed gross necropsy.
 - The weights of key organs (e.g., liver, kidneys, brain, spleen) are recorded.
 - Comprehensive histopathological examination is performed on the control and high-dose groups. Any target organs identified are also examined in the lower-dose groups.
- Satellite Group (Optional): An additional group at the high-dose level may be included and maintained for a treatment-free period (e.g., 28 days) after the 90-day exposure to assess the reversibility of any toxic effects.[9]

Visualization: Subchronic 90-Day Toxicity Study Workflow





Caption: Workflow for a 90-Day Subchronic Oral Toxicity Study (OECD 408).



Genotoxicity

Genotoxicity assays are designed to detect substances that can induce genetic damage, such as gene mutations or chromosomal aberrations. No specific genotoxicity data for **2,6- Dibromophenol** were found. This is a critical data gap, as genotoxicity is a key indicator of carcinogenic potential.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

The Ames test is a widely used in vitro assay to evaluate the potential of a substance to cause gene mutations.[11][12]

Objective: To detect point mutations (base-pair substitutions and frameshifts) induced by a test substance.[13]

Principle: The test uses several strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[11][12] The assay measures the ability of the test substance to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on an amino-acid-deficient medium.[13]

Methodology:

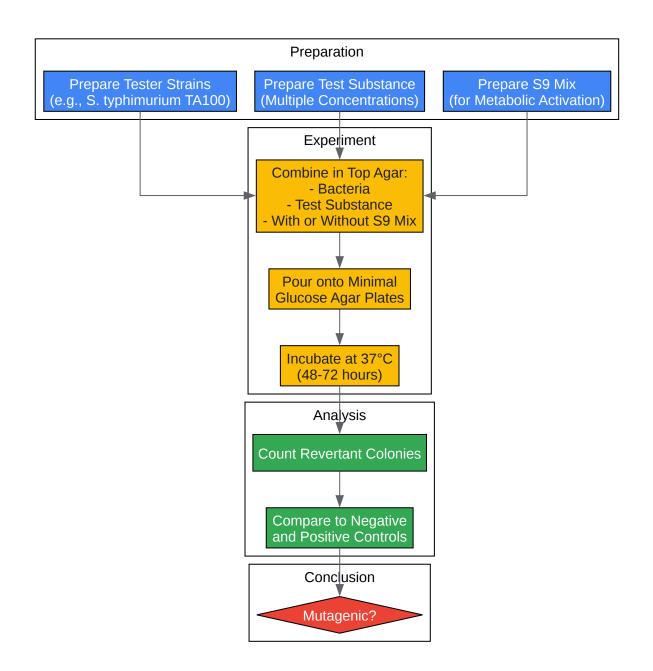
- Tester Strains: A minimum of five bacterial strains is typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).[14][15] This combination detects various types of point mutations.
- Metabolic Activation (S9 Mix): The test is performed both with and without an exogenous
 metabolic activation system.[14] This system, typically a liver fraction from rats pre-treated
 with an enzyme inducer (S9 mix), mimics mammalian metabolism and can convert promutagens into active mutagens.[13]
- Procedure (Plate Incorporation Method):
 - The test substance at several concentrations, the bacterial tester strain, and (if required)
 the S9 mix are combined in molten top agar.



- This mixture is poured onto the surface of a minimal glucose agar plate (lacking the essential amino acid).
- The plates are incubated at 37°C for 48-72 hours.
- Data Collection: After incubation, the number of revertant colonies on each plate is counted.
- Evaluation Criteria: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase over the negative control value (typically a two- to three-fold increase).

Visualization: Ames Test Experimental Workflow





Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.



Mechanisms of Toxicity & Signaling Pathways

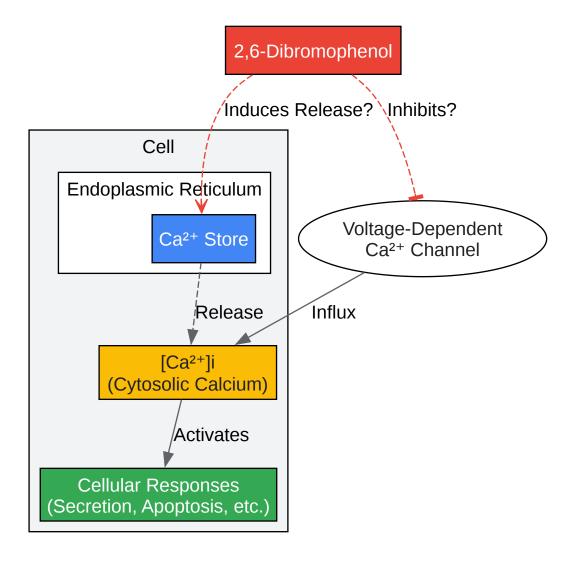
While the complete toxicological profile of 2,6-DBP is not fully elucidated, available evidence points towards specific cellular mechanisms, particularly the disruption of calcium signaling.

Disruption of Cellular Calcium (Ca²⁺) Homeostasis

Studies have shown that several bromophenols, including 2,6-DBP, disturb cellular Ca²⁺ signaling in neuroendocrine (PC12) cells.[16] Intracellular Ca²⁺ is a critical second messenger that regulates numerous cellular processes, including neurotransmission, hormone secretion, gene expression, and apoptosis.[17] Disruption of its tightly controlled homeostasis can lead to significant cytotoxicity.[16][17] The mechanism may involve interference with voltage-dependent Ca²⁺ channels on the cell membrane or the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum.[16]

Visualization: Disruption of Cellular Calcium Signaling





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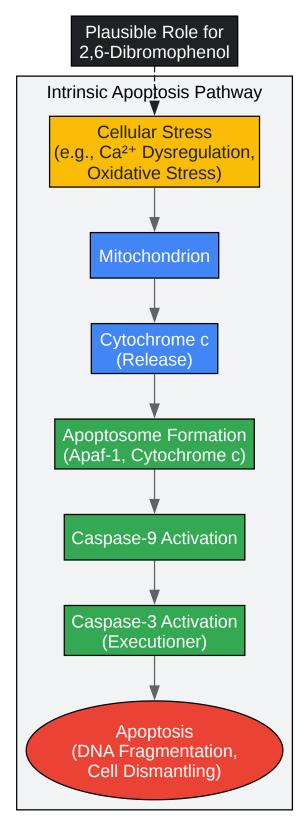
Caption: Potential disruption of Ca²⁺ homeostasis by **2,6-Dibromophenol**.

Induction of Apoptosis

While not studied directly for 2,6-DBP, the closely related compound 2,4,6-tribromophenol has been shown to induce apoptosis (programmed cell death) in human peripheral blood mononuclear cells.[18][19] The mechanism primarily involves the intrinsic or mitochondrial pathway.[19] This pathway is initiated by cellular stress, which leads to the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade (initiator caspase-9 and executioner caspase-3), ultimately leading to cell death.[19][20] Given that Ca²⁺ signaling is intricately linked to mitochondrial function and apoptosis, this represents a plausible mechanism of toxicity for 2,6-DBP.[17][18]



Visualization: Intrinsic (Mitochondrial) Apoptosis Pathway





Caption: A plausible mechanism of 2,6-DBP toxicity via apoptosis.

Conclusion and Data Gaps

The toxicological profile of **2,6-Dibromophenol** is currently incomplete. Available data strongly indicate that it is toxic to aquatic organisms and is classified as harmful to mammals via oral, dermal, and inhalation exposure. A key mechanism of its toxicity appears to be the disruption of cellular calcium homeostasis, a fundamental process whose dysregulation can lead to widespread cellular dysfunction and apoptosis.

Significant data gaps remain, which are critical for a comprehensive risk assessment:

- Mammalian Acute Toxicity: A definitive oral LD₅₀ value in a rodent model is needed to accurately quantify its acute toxicity.
- Genotoxicity: Data from a standard battery of genotoxicity tests, including the Ames test, are essential to evaluate its mutagenic potential.
- Chronic Toxicity: Long-term exposure studies are required to understand the effects of chronic exposure.
- Reproductive and Developmental Toxicity: Studies are needed to assess its potential to act as an endocrine disruptor or cause adverse effects on reproduction and development.

Further research focusing on these areas is imperative to fully characterize the toxicological risks posed by **2,6-Dibromophenol** to human health and the environment.

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